molecular formula C23H18BrClN4OS B11985305 N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11985305
M. Wt: 513.8 g/mol
InChI Key: BLFZKLCFBBXWQL-LGJNPRDNSA-N
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Description

N’-(3-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a benzylidene group, and a thioacetohydrazide moiety. The presence of bromine and chlorine atoms further adds to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the benzylidene group and the thioacetohydrazide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of bromine and chlorine atoms allows for substitution reactions, where these atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

N’-(3-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with benzylidene and thioacetohydrazide moieties, such as:

Uniqueness

N’-(3-BR-BENZYLIDENE)2((1-(2-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE stands out due to its specific combination of functional groups and the presence of both bromine and chlorine atoms. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18BrClN4OS

Molecular Weight

513.8 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H18BrClN4OS/c24-18-8-5-6-16(12-18)13-26-28-22(30)15-31-23-27-20-10-3-4-11-21(20)29(23)14-17-7-1-2-9-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

BLFZKLCFBBXWQL-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)Br)Cl

Origin of Product

United States

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